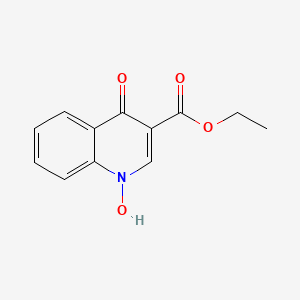
3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a carboxylic acid group, a hydroxyl group, an ethyl ester, and an oxide group. Its molecular formula is C12H11NO4, and it is often studied for its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress modulation and enzyme inhibition .
類似化合物との比較
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- Ethyl 4-hydroxy-2-quinolinecarboxylate
- 4-Hydroxy-2-quinolones
Comparison: Compared to these similar compounds, 3-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester, 1-oxide is unique due to the presence of the oxide group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications .
特性
CAS番号 |
261629-95-2 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
ethyl 1-hydroxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-13(16)10-6-4-3-5-8(10)11(9)14/h3-7,16H,2H2,1H3 |
InChIキー |
VQUDAVZHOXNIAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
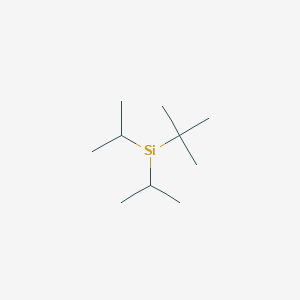
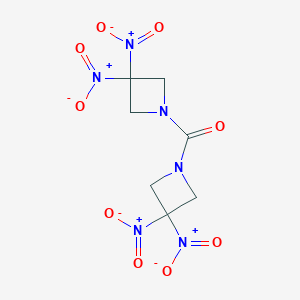
![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
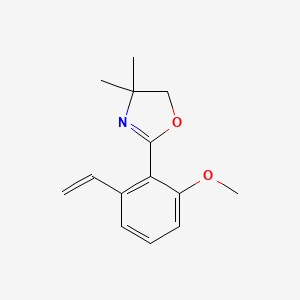
methanone](/img/structure/B14246750.png)

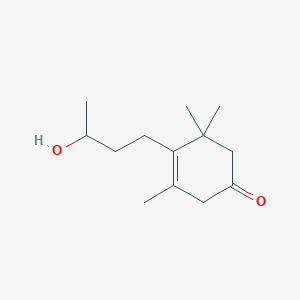
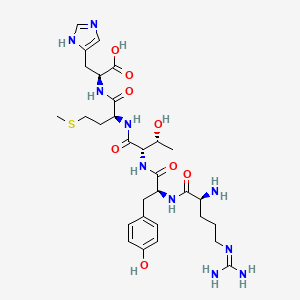
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
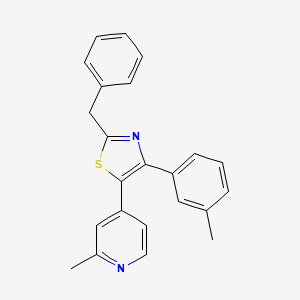
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

